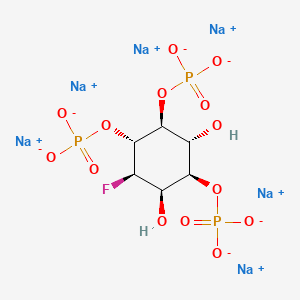

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt” is a crucial compound used for studying cellular signaling pathways . It acts as a potent second messenger, regulating calcium release, and is implicated in various physiological processes .

Molecular Structure Analysis

The linear formula of this compound is C6H8FO14P3Na6 . Its molecular weight is 553.98 .Chemical Reactions Analysis

This compound is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium . The 3-position is blocked by fluorine so it cannot be converted to Ins (1,3,4,5)P4 by the action of 3-kinases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 554.0 . Its molecular formula is C6H8FO14P3•6Na . The storage temperature is -20°C .Scientific Research Applications

Intracellular Calcium Release

3-F-InsP₃ is equipotent to inositol 1,4,5-trisphosphate (InsP₃) in releasing intracellular calcium, which is a critical second messenger in cellular signaling . This property is utilized in studies investigating the mechanisms of calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Signal Transduction Pathways

Due to its structural similarity to InsP₃, 3-F-InsP₃ serves as a valuable tool for dissecting complex biochemical pathways. It helps in understanding how cells respond to various stimuli by modulating the concentration of intracellular calcium .

Pharmacological Research

Researchers use 3-F-InsP₃ to explore the pharmacodynamics of drugs that target calcium signaling pathways. It aids in the development of new therapeutic agents that can manipulate these pathways to treat diseases like hypertension and arrhythmia .

Neurobiology

In neurobiological research, 3-F-InsP₃ is applied to study neuronal calcium signaling, which is essential for synaptic plasticity, memory formation, and neuroprotection. It provides insights into the role of calcium in neurodegenerative diseases .

Immunology

3-F-InsP₃ is used in immunological studies to understand how calcium signaling affects immune cell function, including T-cell activation and cytokine production. This has implications for vaccine development and autoimmune disease treatment .

Metabolic Regulation

The compound is also instrumental in researching metabolic regulation, particularly in how calcium signaling influences insulin secretion and action, which is vital for understanding diabetes and obesity .

Each of these applications leverages the unique properties of 3-F-InsP₃, particularly its ability to release intracellular calcium without being further phosphorylated due to the fluorine block at the 3-position . This makes it an indispensable tool in the study of calcium’s role in various physiological and pathological processes.

Mechanism of Action

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt is the intracellular calcium ion concentration . The compound is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium .

Mode of Action

This compound interacts with its targets by releasing intracellular calcium . The 3-position of the compound is blocked by fluorine, preventing it from being converted to Ins (1,3,4,5)P4 by the action of 3-kinases .

Biochemical Pathways

The compound affects the calcium signaling pathway . By releasing intracellular calcium, it influences various physiological processes that are regulated by calcium ions . The blocking of the 3-position by fluorine prevents the conversion to Ins (1,3,4,5)P4, thereby influencing the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .

Result of Action

The primary molecular effect of this compound’s action is the release of intracellular calcium . This can have various downstream effects, depending on the specific cellular context and the roles of calcium ions in those cells.

Safety and Hazards

properties

IUPAC Name |

hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNWMLQRKXRHML-WWQPYMEFSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNa6O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849561 |

Source

|

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt | |

CAS RN |

129365-68-0 |

Source

|

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.